Vitexin
Overview
Description
Mechanism of Action
Target of Action
Vitexin, a natural flavone glucoside, interacts with several targets in the body. It has been shown to modulate GABAergic neurotransmission , affect the cholinergic system , and interact with heat shock proteins . Additionally, this compound has been found to directly bind to fat mass and obesity-associated protein (FTO) , and Apurinic/Apyrimidinic Endonuclease 1 (APEX1) , which are involved in RNA modification and DNA repair, respectively.
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes at the molecular level. For instance, it has been shown to regulate the expression of heat shock proteins, thereby protecting against heat-stress-induced apoptosis . This compound also inhibits the interaction of APEX1 with acetyltransferase p300, potentially promoting m6A demethylation .
Biochemical Pathways
This compound influences several biochemical pathways. It activates the NRF2/heme oxygenase-1 (HO-1) pathway by inhibiting the KEAP1- and ubiquitination-mediated degradation of NRF2, thereby increasing the expression of GPX4, and further inhibiting lipid peroxidation and ferroptosis . This compound also inhibits TMAO-mediated RNA m6A modification , exhibiting anti-inflammatory effects .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It has been shown to have antioxidant properties, protecting against reactive oxygen species, lipid peroxidation, and other oxidative damages in a variety of oxidative stress-related diseases . This compound also exhibits anti-inflammatory effects, improving vascular pathological changes and the inflammatory status in high-fat diet-fed mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound-loaded chitosan nanoparticles have been shown to be stable in acidic and neutral pH media, suggesting that the loaded this compound can potentially withstand the harsh gastrointestinal environment . The in vitro simulated GI digestion confirms the enhanced bioaccessibility of this compound after loading into chitosan nanoparticles .
Biochemical Analysis
Biochemical Properties
Vitexin interacts with various enzymes, proteins, and other biomolecules. It exhibits antioxidation, anti-inflammation, anti-cancer, neuron-protection, and cardio-protection properties . It has been found to enhance resistance against oxidative stress inducers .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the viability of A549 cells in a dose-dependent manner . It also increases cell apoptosis, accompanied by the decreased Bcl-2/Bax ratio and the increased expression of cleaved caspase-3 . This compound also improves vascular pathological changes and the inflammatory status in mice .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces the release of cytochrome c from the mitochondria to the cytosol and the loss of mitochondrial membrane potential . It also significantly reduces the levels of p-PI3K, p-Akt, and p-mTOR . The pro-apoptotic effect of this compound on A549 cells is partly blocked by SC79, an Akt activator .
Temporal Effects in Laboratory Settings
This compound has been shown to have temporal effects in laboratory settings. It has been found that this compound could directly bind to fat mass and obesity-associated protein (FTO), potentially promoting m6A demethylation . The exposure (AUC, Cmax) decreased significantly with prolonged administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound exhibited cytotoxicity by reducing mitochondrial membrane potential and causing DNA fragmentation . The higher dose of this compound protected 100% of animals against the tonic-clonic seizures triggered by GABA antagonists .
Metabolic Pathways
This compound is involved in various metabolic pathways. It transforms to the aglycone structure and the glucose moiety is cleaved by the bacteria. The aglycone structure is then degraded to small phenolic acids including 3-(4-hydroxyphenyl) propionic acid, phenylacetic .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After 24 hr of intravenous administration, 16.30%, 3.47% and 9.72% of the given dose were excreted in urine, feces, and bile, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vitexin can be synthesized through enzymatic glycosylation. This method involves the use of glycosyltransferases and glycosidases to catalyze the formation of glycosidic bonds . Glycosyltransferases require an activated sugar donor, such as uridine-diphosphate glucose, while glycosidases use a non-activated sugar donor under thermodynamic control . The enzymatic synthesis of this compound glycosides has shown high yields and selectivity under mild reaction conditions .
Industrial Production Methods
In industrial settings, this compound can be produced by combining antisolvent precipitation and high-pressure homogenization approaches followed by lyophilization . This method enhances the dissolution rate of this compound, which is crucial for its pharmaceutical applications . The process involves optimizing factors such as the concentration of the this compound solution, antisolvent to solvent volume ratio, stirring speed, and reaction temperature .
Chemical Reactions Analysis
Types of Reactions
Vitexin undergoes various chemical reactions, including glycosylation, oxidation, and reduction . Glycosylation is a common reaction where this compound is modified to form glycosides, enhancing its solubility and bioactivity .
Common Reagents and Conditions
Glycosylation: Enzymes such as glycosyltransferases and glycosidases are used under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various this compound glycosides, which have shown higher anti-tumor activities compared to this compound itself .
Scientific Research Applications
Vitexin has a wide range of scientific research applications:
Comparison with Similar Compounds
Vitexin is often compared with other flavone glucosides such as isothis compound (apigenin-6-C-glucoside), luteolin, and quercetin . While these compounds share similar bioactive properties, this compound is unique due to its specific glycosylation pattern, which enhances its stability and bioactivity . Isothis compound, for example, is an isomer of this compound and exhibits similar pharmacological effects .
List of Similar Compounds
- Isothis compound (apigenin-6-C-glucoside)
- Luteolin
- Quercetin
This compound’s unique glycosylation pattern and diverse bioactive properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEWCQFRYRRZDC-VPRICQMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190287 | |
Record name | Vitexin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3681-93-4 | |
Record name | Vitexin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3681-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vitexin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vitexin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16836 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vitexin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VITEXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VP70K75OK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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